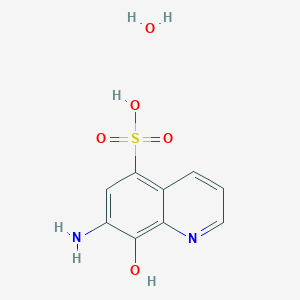

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is an organic compound with the molecular formula C9H10N2O5S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate typically involves the reaction of 5-aminoquinoline with sulfuric acid, followed by treatment with nitrous acid to introduce the sulfonic acid group. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

化学反応の分析

Types of Reactions

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of other compounds .

科学的研究の応用

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate has a wide range of applications in scientific research:

作用機序

The mechanism of action of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate involves its ability to chelate metal ions. This chelation process allows the compound to interact with various biological molecules, affecting their function. The molecular targets include enzymes and other proteins that require metal ions for their activity. The pathways involved in these interactions are often related to the regulation of metal ion concentrations in biological systems .

類似化合物との比較

Similar Compounds

8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the sulfonic acid and amino groups.

5,7-Dichloro-8-hydroxyquinoline: A derivative with additional chlorine atoms, which can affect its chemical reactivity and biological activity.

8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Another derivative with an iodine atom, used in similar applications but with different properties due to the presence of iodine.

Uniqueness

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is unique due to the presence of both amino and sulfonic acid groups, which enhance its solubility and reactivity. These functional groups allow it to participate in a wider range of chemical reactions and make it more versatile in scientific research and industrial applications .

生物活性

7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate (often abbreviated as 7-AHQSA) is a compound with significant biological activity, particularly noted for its chelation properties and potential therapeutic applications. This article delves into the biological mechanisms, antimicrobial properties, cytotoxic effects, and various research findings related to this compound.

The primary mechanism of action for 7-AHQSA is its ability to chelate metal ions . This property allows it to interact with essential metal ions in biological systems, which can alter the function of enzymes and other proteins that depend on these metals for their activity. The chelation process is crucial in regulating metal ion concentrations, thereby influencing various biochemical pathways.

Antimicrobial Activity

7-AHQSA exhibits notable antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of both Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The compound's effectiveness stems from its ability to disrupt microbial access to essential metal ions, which are vital for their growth and reproduction .

Table 1: Antimicrobial Activity of 7-AHQSA

| Microorganism | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 50 μg/mL |

| Candida albicans | Inhibition | 30 μg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, 7-AHQSA has been studied for its cytotoxic effects on cancer cells. Notably, it has shown potential in inducing apoptosis in various cancer cell lines, including HeLa cells. The cytotoxicity is enhanced when the compound forms complexes with transition metals like copper (Cu) and iron (Fe), which have been shown to increase its efficacy against tumor cells .

Case Study: Cytotoxicity Against HeLa Cells

In a study assessing the cytotoxic effects of 7-AHQSA on HeLa cells, various concentrations were tested to determine cell viability using an MTT assay. The results indicated that:

- Control Group: 100% viability

- 50 μg/mL of 7-AHQSA: 75% viability

- 100 μg/mL of Cu(II)-7-AHQSA complex: 40% viability

This significant reduction in cell viability suggests that the compound could be a candidate for further development in cancer therapies .

Applications in Drug Development

The chelating properties and biological activities of 7-AHQSA make it a valuable compound in drug development. It is utilized as a reagent for detecting trace metals and serves as a precursor in synthesizing other bioactive compounds. Its potential applications extend into areas such as:

- Antimicrobial agents : Due to its effectiveness against pathogens.

- Anticancer therapies : Leveraging its cytotoxic properties.

- Industrial applications : Used in manufacturing dyes and fluorescent materials.

特性

IUPAC Name |

7-amino-8-hydroxyquinoline-5-sulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S.H2O/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,10H2,(H,13,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTVUQMSHGMBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。